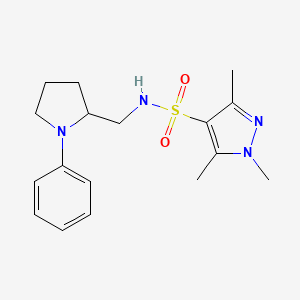

1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

Properties

IUPAC Name |

1,3,5-trimethyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2S/c1-13-17(14(2)20(3)19-13)24(22,23)18-12-16-10-7-11-21(16)15-8-5-4-6-9-15/h4-6,8-9,16,18H,7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQSAJBRFDPEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCCN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate diketones with hydrazine derivatives under acidic or basic conditions.

Introduction of Methyl Groups: Methylation of the pyrazole ring can be performed using methyl iodide in the presence of a strong base like sodium hydride.

Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Formation of the Phenylpyrrolidine Moiety: This involves the synthesis of 1-phenylpyrrolidine, which can be achieved through the reaction of phenylacetonitrile with ethylene diamine followed by reduction.

Final Coupling Step: The final step involves coupling the phenylpyrrolidine moiety with the sulfonamide-substituted pyrazole derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Triethylamine as a base in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

- 1,3,5-trimethyl-N-(phenylmethyl)-1H-pyrazole-4-sulfonamide

- 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-carboxamide

Uniqueness

1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern and the presence of both a sulfonamide group and a phenylpyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1,3,5-Trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were synthesized and tested against various bacterial strains including E. coli, S. aureus, B. subtilis, and P. mirabilis. The results indicated that these compounds exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 250 μg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 10a | 62.5 | A. niger |

| 10c | 125 | P. mirabilis |

| 10g | 31.25 | S. aureus |

| Fluconazole | 15.62 | Control |

These findings suggest that modifications in the pyrazole structure can enhance its antimicrobial efficacy.

Anti-inflammatory Activity

The pyrazole scaffold is recognized for its anti-inflammatory potential. Compounds similar to this compound have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro assays demonstrated that certain derivatives could significantly reduce nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .

Anticancer Properties

Emerging research has also explored the anticancer properties of pyrazole derivatives. A study focused on a variety of pyrazole compounds showed promising results in inhibiting cancer cell proliferation in various cancer lines including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Apoptosis Induction

In a controlled study, a specific derivative of the compound was tested for its ability to induce apoptosis in human cancer cells. The results indicated a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

Q & A

Q. What are the typical synthetic routes for 1,3,5-trimethyl-N-((1-phenylpyrrolidin-2-yl)methyl)-1H-pyrazole-4-sulfonamide, and what critical parameters influence yield and purity?

The synthesis involves constructing the pyrazole core followed by sulfonamide functionalization. A common route includes:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled temperatures (e.g., 60–80°C) .

- Sulfonamide introduction : Reaction of the pyrazole intermediate with sulfonyl chlorides in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

Critical parameters include solvent choice (DMF or ethanol), reaction time (monitored via TLC), and stoichiometric ratios to minimize byproducts. Purification via column chromatography is essential to isolate the target compound in >95% purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound’s structure and purity?

- ¹H/¹³C NMR : Identifies substituent positions on the pyrazole and pyrrolidine rings. For example, methyl groups on the pyrazole appear as singlets near δ 2.2–2.5 ppm, while pyrrolidine protons show multiplet splitting .

- LCMS/HRMS : Confirms molecular weight (e.g., ESIMS m/z ~450–500) and detects impurities .

- HPLC : Validates purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Q. What are the common chemical reactions involving the sulfonamide and pyrazole moieties in this compound?

- Sulfonamide reactivity : Hydrolysis under acidic/basic conditions yields sulfonic acids and amines. Reduction with LiAlH₄ converts the sulfonamide to a thiol .

- Pyrazole reactions : Electrophilic substitution at the methylated positions or coordination with metal ions for catalytic studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance selectivity in multi-step syntheses?

- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and catalyst loading to map optimal conditions. For example, higher polarity solvents (DMF) improve sulfonamide coupling efficiency .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

Q. How should contradictory biological activity data be analyzed when testing this compound against different cell lines or enzyme targets?

- Dose-response profiling : Compare IC₅₀ values across assays to identify outliers. For instance, discrepancies in antiproliferative activity may arise from cell membrane permeability differences .

- Structural analogs : Test derivatives with modified substituents (e.g., fluorinated phenyl groups) to isolate structure-activity relationships (SAR) .

Q. What computational strategies are recommended for modeling this compound’s interactions with biological targets?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities with proteins (e.g., kinases) based on the compound’s sulfonamide and pyrrolidine motifs .

- MD simulations : Simulate solvation effects and conformational flexibility over 100+ ns trajectories to validate docking poses .

Q. How can researchers resolve discrepancies between experimental and theoretical (DFT-calculated) spectroscopic data?

- Benchmarking : Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental values. Adjust basis sets (e.g., B3LYP/6-311+G**) to improve accuracy .

- Solvent modeling : Include implicit solvent models (e.g., PCM) to account for environmental effects on spectral peaks .

Methodological Considerations

Q. What protocols are recommended for stability studies under varying pH and temperature conditions?

- Forced degradation : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor degradation products via LCMS and assign structures using MS/MS fragmentation .

- Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures to ambient conditions .

Q. How should researchers design comparative studies with structurally similar pyrazole-sulfonamide derivatives?

Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer and reduce side reactions .

- Quality by Design (QbD) : Define critical quality attributes (CQAs) for intermediates and optimize purification steps (e.g., crystallization solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.